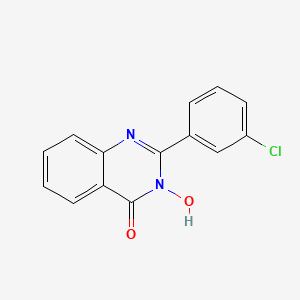

2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” belongs to the class of organic compounds known as quinazolinones . Quinazolinones are compounds containing a quinazolinone moiety, which is a bicyclic heterocycle made up of two benzene rings fused to a ring of imidazolidine .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For example, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of similar compounds often includes hydrogen bond acceptors and donors, rotatable bonds, and a topological polar surface area . The presence of a chlorine atom can also influence the compound’s properties .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve condensation reactions . In some cases, these reactions may involve the use of 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular weight, XLogP, and the number of Lipinski’s rules broken . The presence of a chlorine atom can also influence the compound’s properties .Scientific Research Applications

Synthesis and Structural Modification

2-(3-Chlorophenyl)-3-Hydroxy-4(3H)-Quinazolinone, a derivative of quinazolinone, has been a subject of interest in synthetic chemistry. Eguchi, Sugimoto, and Ishikawa (1989) explored the hydroxymethylation of similar quinazolinone compounds, demonstrating the potential for structural modification and synthesis of new compounds in this class (Eguchi, Sugimoto, & Ishikawa, 1989).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for antimicrobial properties. Kapoor, Nabi, Gupta, and Gupta (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one, revealing moderate to significant antibacterial activity against various bacterial strains (Kapoor, Nabi, Gupta, & Gupta, 2017).

Cytotoxic Evaluation

The cytotoxic effects of quinazolinone derivatives have been investigated. Hassanzadeh et al. (2019) synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and tested their cytotoxic activity against cancer cell lines, with some compounds showing remarkable activity (Hassanzadeh et al., 2019).

Synthesis of Derivatives for Antibacterial Efficiency

Badr, El-Sherief, and Mahmoud (1980) described the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, which demonstrated considerable antibacterial affinities, highlighting the potential of quinazolinone derivatives in antibacterial applications (Badr, El-Sherief, & Mahmoud, 1980).

Development of Efficient Synthesis Methods

Dadgar and Kalkhorani (2015) developed an efficient one-pot synthesis method for 4(3H)-quinazolinones, emphasizing the importance of efficient synthesis techniques for this class of compounds (Dadgar & Kalkhorani, 2015).

Kinetics and Reaction Studies

Fernández, Schapira, and Lamdan (1980) studied the kinetics of reactions involving 2-Chloromethyl-3-hydroxy-4(3H)quinazolinone, providing insights into the chemical behavior and potential applications of such compounds (Fernández, Schapira, & Lamdan, 1980).

Exploration in Diverse Biological Activities

Osarodion (2023) synthesized quinazolin-4(3H)-one derivatives and evaluated them for analgesic activity, demonstrating the diverse biological activities of quinazolinone compounds (Osarodion, 2023).

Applications in Corrosion Inhibition

Errahmany et al. (2020) explored the use of quinazolinone derivatives as corrosion inhibitors for mild steel, indicating the versatility of these compounds beyond biomedical applications (Errahmany et al., 2020).

Antioxidant Property Evaluation

Mravljak et al. (2021) synthesized and evaluated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, further highlighting the chemical diversity and potential of quinazolinone derivatives (Mravljak, Slavec, Hrast, & Sova, 2021).

Fluorescent Chemical Sensor Development

Zhang et al. (2007) developed a fluorescent sensor based on a quinazolinone derivative for Fe3+ detection, showcasing the potential of these compounds in analytical chemistry (Zhang, Cheng, Zhang, Shen, & Yu, 2007).

Antimicrobial Agent Synthesis

Patel et al. (2018) synthesized quinazolino-thiadiazoles with antimicrobial activity, expanding the application of quinazolinone derivatives in the field of antimicrobial agents (Patel et al., 2018).

Future Directions

properties

IUPAC Name |

2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17(13)19/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMZCSWBHPCINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

![Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride](/img/structure/B2511708.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)